2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]- is a complex organic compound belonging to the benzopyran family This compound is characterized by the presence of an amino group at the third position and a hydroxyethylamino group at the fourth position on the benzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]- typically involves multi-step organic reactions. One common method includes the initial formation of the benzopyran core, followed by the introduction of the amino and hydroxyethylamino groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzopyran derivatives.
Scientific Research Applications
2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for studying biological processes and interactions due to its unique structure.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 7-amino-4-(trifluoromethyl)-: Known for its fluorescent properties and used in imaging applications.
2H-1-Benzopyran-2-one, 7-amino-4-methyl-: Used in various chemical and biological studies due to its unique reactivity.
3-Aminochromen-2-one: Another amino-substituted benzopyran with diverse applications in medicinal chemistry.
Uniqueness
2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of amino and hydroxyethylamino groups makes it particularly versatile for various applications.
Properties
IUPAC Name |
3-amino-4-(2-hydroxyethylamino)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-9-10(13-5-6-14)7-3-1-2-4-8(7)16-11(9)15/h1-4,13-14H,5-6,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXONSZHAWRTEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)N)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385746 |
Source
|
Record name | 2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144339-74-2 |
Source
|
Record name | 2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.